Synthesis of ethyl 3-(1H-imidazol-1-yl)propanoate
Synthesis of ethyl 3-(1H-imidazol-1-yl)propanoate
An In-depth Technical Guide to the Synthesis of Ethyl 3-(1H-imidazol-1-yl)propanoate
Authored by: A Senior Application Scientist
Foreword: The Strategic Importance of Imidazole Scaffolds in Modern Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone in the design of molecules targeting a wide array of biological targets, most notably fungal enzymes.[1] Azole antifungals, for instance, function by inhibiting cytochrome P450-dependent 14α-lanosterol demethylase, a critical enzyme in fungal sterol biosynthesis.[1] Ethyl 3-(1H-imidazol-1-yl)propanoate is a versatile bifunctional molecule that serves as a key intermediate in the synthesis of more complex pharmaceutical agents. It provides a readily modifiable ester handle and a strategically positioned imidazole nucleus, connected by a flexible three-carbon linker. This guide provides a comprehensive exploration of the primary synthetic routes to this valuable building block, grounded in mechanistic principles and practical, field-tested protocols.
Compound Profile: Physicochemical and Safety Data
A thorough understanding of a compound's properties is fundamental to its synthesis, handling, and application. The key characteristics of Ethyl 3-(1H-imidazol-1-yl)propanoate are summarized below.
| Property | Value | Source |
| IUPAC Name | ethyl 3-imidazol-1-ylpropanoate | PubChem[3] |
| CAS Number | 24215-02-9 | PubChem[3] |
| Molecular Formula | C₈H₁₂N₂O₂ | PubChem[3] |
| Molecular Weight | 168.19 g/mol | PubChem[3][4] |
| Appearance | (Expected) Colorless to pale yellow liquid or low-melting solid | N/A |
| SMILES | CCOC(=O)CCN1C=CN=C1 | PubChem[3] |
Safety and Handling: This compound is associated with significant health hazards. According to the Globally Harmonized System (GHS) classifications, it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[3]
-
H302: Harmful if swallowed[3]
-
H315: Causes skin irritation[3]
-
H318: Causes serious eye damage[3]
-
H335: May cause respiratory irritation[3]
Mandatory Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile), is required.
Synthetic Strategies: A Comparative Overview
The synthesis of ethyl 3-(1H-imidazol-1-yl)propanoate is primarily achieved through two robust and well-established chemical transformations. The choice between these methods often depends on factors such as starting material availability, cost, desired scale, and environmental considerations.
-
Aza-Michael Addition: This method involves the conjugate addition of imidazole to ethyl acrylate. It is an atom-economical approach that directly forms the target C-N bond.[5]
-
N-Alkylation via Nucleophilic Substitution: This classic approach involves the reaction of imidazole with an alkyl halide, such as ethyl 3-bromopropanoate, typically in the presence of a base.[6][7]
The following sections will provide a detailed examination of each route, including reaction mechanisms, step-by-step protocols, and a discussion of their respective merits.
Method 1: Aza-Michael Addition of Imidazole to Ethyl Acrylate
The aza-Michael addition is an elegant and efficient method for forming β-amino carbonyl compounds.[5] The reaction leverages the nucleophilicity of the imidazole nitrogen and the electrophilic nature of the β-carbon in the α,β-unsaturated ester, ethyl acrylate.
Reaction Principle and Mechanism
The lone pair of electrons on the N-1 nitrogen of the imidazole ring acts as a nucleophile, attacking the electron-deficient β-carbon of ethyl acrylate. This reaction is often catalyzed by a base or can be facilitated by specific enzymes or solvents.[8][9] The base deprotonates the N-H of imidazole, increasing its nucleophilicity and accelerating the reaction. The resulting enolate intermediate is then protonated by the solvent or a proton source to yield the final product.
Caption: Mechanism of the base-catalyzed aza-Michael addition.
Field-Validated Experimental Protocol
This protocol is a consolidated methodology derived from established procedures for aza-Michael additions involving imidazoles and acrylates.[8][9]
Materials and Reagents:
-
Imidazole (1.0 eq)
-
Ethyl acrylate (1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (Solvent)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.0 eq) and acetonitrile (approx. 5 mL per 1 g of imidazole).
-
Base Addition: Add the base (e.g., DBU, 0.1 eq). If using a solid base like K₂CO₃, add it at this stage.
-
Substrate Addition: Slowly add ethyl acrylate (1.1 eq) to the stirring mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 10:1 Dichloromethane:Methanol eluent). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure ethyl 3-(1H-imidazol-1-yl)propanoate.
Causality and Strategic Choices
-
Choice of Base: DBU is a non-nucleophilic organic base that is highly effective in promoting Michael additions.[10] K₂CO₃ is a milder, cheaper inorganic base suitable for this transformation, though it may require longer reaction times.
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic mechanism without interfering with the reaction.
-
Excess Acrylate: A slight excess of ethyl acrylate ensures the complete consumption of the more valuable imidazole starting material.
-
Aqueous Work-up: The wash with sodium bicarbonate removes any acidic impurities, while the brine wash helps to break any emulsions and remove water from the organic layer.
Method 2: N-Alkylation via Nucleophilic Substitution
N-alkylation is a cornerstone of heterocyclic chemistry for C-N bond formation.[6] This route provides a highly predictable and reliable method for synthesizing the target compound from imidazole and a suitable 3-carbon electrophile.
Reaction Principle and Mechanism
This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The N-1 atom of imidazole acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine in ethyl 3-bromopropanoate. The reaction requires a base to neutralize the HBr byproduct formed, driving the reaction to completion.
Caption: SN2 mechanism for the N-alkylation of imidazole.
Field-Validated Experimental Protocol
This protocol is adapted from a highly analogous and reliable procedure for the N-alkylation of imidazole with an alpha-halo ester.[11]
Materials and Reagents:
-
Imidazole (1.0 eq)
-
Ethyl 3-bromopropanoate (1.05 eq)
-
Potassium carbonate (K₂CO₃), powdered (1.5 eq)
-
N,N-Dimethylformamide (DMF) or Ethyl Acetate (Solvent)
-
Ethyl acetate (for extraction)
-
Water
-
Brine (Saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend imidazole (1.0 eq) and powdered potassium carbonate (1.5 eq) in DMF (or ethyl acetate, approx. 10 mL per 1 g of imidazole).
-
Alkylating Agent Addition: Add ethyl 3-bromopropanoate (1.05 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70°C. Monitor the reaction's completion by TLC. The reaction is typically complete within 6-12 hours.
-
Work-up:
-
Cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃, KBr).
-
If DMF was used as the solvent, dilute the filtrate with a large volume of ethyl acetate and wash extensively with water (3-4x) to remove the DMF, followed by a brine wash (1x).
-
If ethyl acetate was the solvent, wash the filtrate with water (2x) and brine (1x).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude oil or solid can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) or by vacuum distillation to yield the pure product.
Causality and Strategic Choices
-
Choice of Base: Anhydrous potassium carbonate is an effective and inexpensive base that is strong enough to neutralize the HBr formed but not so strong as to cause significant side reactions like ester hydrolysis.[11]
-
Solvent: DMF is a polar aprotic solvent that excels at solvating the ionic intermediates and accelerating SN2 reactions. Ethyl acetate is a less polar, more environmentally benign alternative that can also be effective, albeit potentially requiring longer reaction times.[11]
-
Purification: The choice between chromatography and distillation depends on the boiling point of the product and the nature of any impurities. Distillation is often preferred for larger-scale syntheses if the product is thermally stable.
Workflow and Comparative Analysis
Caption: Comparative workflow for the two primary synthetic routes.
Route Comparison Table
| Feature | Aza-Michael Addition | N-Alkylation (SN2) |
| Atom Economy | Excellent (100% theoretical) | Good (byproduct is HBr, neutralized to salts) |
| Reagents | Imidazole, ethyl acrylate | Imidazole, ethyl 3-bromopropanoate |
| Catalyst/Base | Catalytic base (e.g., DBU) or stoichiometric mild base | Stoichiometric base (e.g., K₂CO₃) required |
| Byproducts | Minimal (if catalytic) | Stoichiometric inorganic salts (e.g., KBr, KHCO₃) |
| Green Chemistry | High atom economy; potential for enzymatic catalysis[9] | Generation of salt waste |
| Scalability | Generally good; exothermic nature may need management | Excellent; predictable and well-understood for scale-up |
Conclusion
Both the aza-Michael addition and N-alkylation pathways represent viable and robust methods for the synthesis of ethyl 3-(1H-imidazol-1-yl)propanoate. The aza-Michael addition offers superior atom economy and aligns well with green chemistry principles, particularly when enzymatic catalysts are employed. The N-alkylation route, while generating salt waste, is a highly reliable and predictable method using readily available starting materials. The ultimate choice of synthetic strategy will be guided by the specific constraints and objectives of the research or development program, including cost, scale, equipment availability, and environmental impact goals.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11845203, ethyl 3-(1H-imidazol-1-yl)propanoate. Retrieved from [Link]
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501–517. Sourced from [Link]
- Google Patents (2014). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. CN104086618A.
-
Reddy, K. H., et al. (2010). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2011(2), 159-167. Retrieved from [Link]
-
Al-Salem, H. S., et al. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2022(2), M1382. Retrieved from [Link]
-
Kelley, J. L., et al. (2012). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Journal of Heterocyclic Chemistry, 49(5), 1183-1186. Sourced from [Link]
-
ChemSynthesis (2024). ethyl 3-(5-amino-4-carbamoylimidazol-1-yl)propanoate. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138406, ethyl 3-(1H-1,2,3-triazol-1-yl)propanoate. Retrieved from [Link]
-
Wang, Y. F., et al. (2009). Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media. Journal of Molecular Catalysis B: Enzymatic, 56(4), 235-238. Sourced from [Link]
-
Grant, R. D. (1982). N-Alkylation of imidazoles. University of Otago. Retrieved from [Link]
-
Asadollahi, A., et al. (2019). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. ResearchGate. Retrieved from [Link]
- Google Patents (2014). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. WO2014188453A2.
-
Lee, K. J., et al. (2012). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 8, 836–841. Sourced from [Link]
-
Liu, J., et al. (2017). The convenient Michael addition of imidazoles to acrylates catalyzed by Lipozyme TL IM from Thermomyces lanuginosus in a continuous flow microreactor. Organic & Biomolecular Chemistry, 15(32), 6789-6794. Retrieved from [Link]
-
Corona-Duran, J., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Chemistry, 5(4), 2731-2742. Retrieved from [Link]
- Google Patents (2020). N1 site alkylation method for imidazole compounds. CN110776464A.
-
Alpan, A. S., et al. (2009). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. European Journal of Medicinal Chemistry, 44(5), 2257-2261. Sourced from [Link]
-
ResearchGate (2015). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from [Link]
Sources
- 1. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 4. 24215-02-9|Ethyl 3-(1H-imidazol-1-yl)propanoate|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The convenient Michael addition of imidazoles to acrylates catalyzed by Lipozyme TL IM from Thermomyces lanuginosus in a continuous flow microreactor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]
(Image depicting the reaction of Imidazole with Ethyl 3-bromopropanoate in the presence of a base like K2CO3 to yield Ethyl 3-(1H-imidazol-1-yl)propanoate)
(Image depicting the reaction of Imidazole with Ethyl Acrylate to yield Ethyl 3-(1H-imidazol-1-yl)propanoate)
